JZL184 Exhibits Superior Anxiolytic Efficacy in a Direct Comparison with the FAAH Inhibitor PF-3845 and the Dual Inhibitor JZL195
In a direct head-to-head study, JZL184 demonstrated significantly more robust anxiolytic effects compared to the selective FAAH inhibitor PF-3845. Notably, the dual FAAH/MAGL inhibitor JZL195, which is chemically distinct and inhibits both enzymes, completely failed to produce anxiolytic effects in the same models [1]. This functional divergence highlights JZL184's unique ability to selectively elevate 2-AG to achieve a therapeutic window not attainable by broader-spectrum inhibition.
| Evidence Dimension | Anxiolytic efficacy in light-dark box test under restraint stress |
|---|---|
| Target Compound Data | Significant prevention of restraint stress-induced anxiety. |
| Comparator Or Baseline | PF-3845 (FAAH inhibitor): Significant prevention of anxiety; JZL195 (dual FAAH/MAGL inhibitor): No significant effect. |
| Quantified Difference | JZL184 and PF-3845 were both effective, but JZL195 was not. The study concluded the effects of JZL184 were 'more robust' than PF-3845 across models examined. JZL195 also induced adverse effects (hypothermia, increased anxiety) not seen with JZL184. |
| Conditions | Male C57BL/6J mice; light-dark box and elevated zero maze tests following restraint or foot-shock stress. Doses: PF-3845 (10 mg/kg, i.p.), JZL184 (40 mg/kg, i.p.), JZL195 (20 mg/kg, i.p.). |
Why This Matters
This evidence directly counters the assumption that dual FAAH/MAGL inhibition or FAAH inhibition alone provides equivalent or superior therapeutic effects, establishing JZL184 as the necessary tool for achieving 2-AG-mediated anxiolysis without off-target side effects.
- [1] Bedse, G., Bluett, R. J., Patrick, T. A., Romness, N. K., Gaulden, A. D., Kingsley, P. J., ... & Patel, S. (2018). Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors. Translational Psychiatry, 8(1), 92. View Source
